N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole moiety, which is known for its presence in several bioactive molecules, and a nitrobenzenesulfonamide group, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor C5a anaphylatoxin chemotactic receptor 1 (C5aR1, also known as CD88) . This receptor is expressed on cells of myeloid origin and plays a crucial role in the host response to infection and tissue damage .
Mode of Action
The compound, identified as NDT9513727 , is a non-peptide inverse agonist of C5aR1 . It binds between transmembrane helices 3, 4, and 5, outside the helical bundle . A key interaction between the compound and residue Trp2135.49 seems to determine the species selectivity of the compound . The structure demonstrates that NDT9513727 exerts its inverse-agonist activity through an extra-helical mode of action .
Biochemical Pathways
The activation of the complement cascade generates anaphylatoxins including C5a and C3a . C5a exerts a pro-inflammatory effect via the C5aR1 . By acting as an inverse agonist of C5aR1, NDT9513727 can potentially suppress the pro-inflammatory effects of C5a, thereby modulating the complement cascade .
Pharmacokinetics
It is mentioned that ndt9513727 is a small-molecule, orally bioavailable, selective, and potent inverse agonist of the human c5ar . This suggests that the compound has good bioavailability and can be administered orally.
Result of Action
The result of the compound’s action is the suppression of the pro-inflammatory effects of C5a . This could potentially be beneficial in the treatment of diseases such as sepsis, rheumatoid arthritis, Crohn’s disease, ischaemia-reperfusion injuries, and neurodegenerative conditions such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 1,3-benzodioxole with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide intermediate. This intermediate is then nitrated using a nitrating agent such as nitric acid or a nitrating mixture to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: The major product of reduction is the corresponding amine derivative.
Substitution: Substitution reactions yield various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- Benzodioxole derivatives with various functional groups
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide is unique due to its combination of a benzodioxole moiety and a nitrobenzenesulfonamide group
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-10-2-4-12(7-13(10)17(18)19)24(20,21)16-8-11-3-5-14-15(6-11)23-9-22-14/h2-7,16H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFOIHDBKDUFMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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